molecular formula C9H13N B158001 2-Propylaniline CAS No. 1821-39-2

2-Propylaniline

Cat. No. B158001
CAS RN: 1821-39-2
M. Wt: 135.21 g/mol
InChI Key: WKURVXXDGMYSDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The electropolymerization of 2-propylaniline in a highly acidic medium yields a poly (2-propylaniline) film . The polymerization and intercalation of 2-propylaniline into iron (III) oxychloride via an in situ polymerization/intercalation process have also been reported .


Molecular Structure Analysis

The molecular formula of 2-Propylaniline is C9H13N . The molecular weight is 135.21 g/mol . The InChI key is WKURVXXDGMYSDP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The electropolymerization of 2-propylaniline in a highly acidic medium yields a poly (2-propylaniline) film . The polymerization and intercalation of 2-propylaniline into iron (III) oxychloride via an in situ polymerization/intercalation process have also been reported .


Physical And Chemical Properties Analysis

2-Propylaniline is a liquid at room temperature . It has a refractive index of 1.547 (lit.) . The boiling point is 222-224 °C (lit.) , and the density is 0.96 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electropolymerization

  • Application : 2-Propylaniline is used in the electropolymerization process .
  • Method : The electropolymerization of 2-Propylaniline is carried out in a highly acidic medium to yield poly(2-propylaniline) film . This process also involves the polymerization and intercalation of 2-Propylaniline into iron (III) oxychloride via an in situ polymerization/intercalation process .
  • Results : The resulting poly(2-propylaniline) film has potential applications in various fields due to its unique properties .

Mutagenicity Testing

  • Application : 2-Propylaniline is used in mutagenicity testing .
  • Method : The mutation test of 2-Propylaniline was evaluated in five different doses through a well-known Ames bacterial mutation test . This test was performed regardless of metabolic activation .
  • Results : The test yielded positive results under all tested conditions, indicating that 2-Propylaniline has mutagenic and potentially carcinogenic properties .

Electronics

  • Application : 2-Propylaniline is used in the production of conductive polymers .
  • Method : The electropolymerization of 2-Propylaniline yields a conductive polymer that can be used in various electronic applications .
  • Results : The resulting conductive polymer has unique properties, easy synthesis, low cost, and high environmental stability, making it suitable for various applications such as electronics .

Dye Synthesis

  • Application : 2-Propylaniline can be used in the synthesis of azo dyes .
  • Method : The process involves the diazonium coupling reaction of naphthalen-2-ol with the benzenediazonium ion obtained from 4-aminophenol .
  • Results : The resulting azo dye, 1-(4-hydroxyphenylazo)-2-naphthol, has a specific color that can be used in various commercial products such as food, clothing, pigments, and paints .

Chemical Synthesis

  • Application : 2-Propylaniline can be used as a building block in organic synthesis .
  • Method : Its specific structure makes it useful in various reactions, including electropolymerization .
  • Results : The products of these reactions have a wide range of applications in different fields .

Pesticide Analysis

  • Application : 2-Propylaniline has been used in the analysis of pesticide residues in food products .
  • Method : The compound is used in a matrix solid phase dispersion process for multiresidue analysis of pesticides in carrots .
  • Results : This method allows for the efficient and accurate detection of pesticide residues, ensuring food safety .

Environmental Toxicology

  • Application : 2-Propylaniline is used in environmental toxicology studies .
  • Method : The compound is tested for mutagenicity using the Ames bacterial mutation test .
  • Results : The tests have shown that 2-Propylaniline is mutagenic and potentially carcinogenic .

Safety And Hazards

2-Propylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . The safety data sheet recommends avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-propylaniline
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InChI

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKURVXXDGMYSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

117021-79-1
Record name Benzenamine, 2-propyl-, homopolymer
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DSSTOX Substance ID

DTXSID40171248
Record name Aniline, 2-propyl-
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Molecular Weight

135.21 g/mol
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Physical Description

Yellow to brown liquid; [MSDSonline]
Record name 2-Propylaniline
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Product Name

2-Propylaniline

CAS RN

1821-39-2
Record name 2-Propylaniline
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Record name 2-Propylaniline
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Record name Aniline, 2-propyl-
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Record name 2-propylaniline
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Record name 2-PROPYLANILINE
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Synthesis routes and methods

Procedure details

The hydrochloride salt of 2-propylaniline was prepared by dissolution of a commercial sample of 2-propylaniline in ethyl ether and addition of an ethereal solution of hydrogen chloride until no further precipitate formed. This precipitate was collected by filtration, washed with ether, and dried briefly in vacuo to provide 2-propylaniline hydrochloride, which was used immediately according to the following procedure. A suspension of this material (34.33 g) was prepared in a prechilled solvent mixture of acetic acid (120 ml), water (77 ml), and concentrated hydrochloric acid (43.4 ml), and was held at -12° with efficient stirring. Using strong external cooling as necessary to maintain an internal temperature between -15° and -10°, a solution of sodium nitrite (14.21 g) in water (67 ml) was added over a period of about 20 min. The mixture was then stirred at -18° for 15 min, and was then filtered into a waiting, prechilled (-7°) solution of 2-cyanoacetamide (50.44 g) in water (2.0 liters) containing sodium acetate (266.7 g). There was an immediate color change to deep yellow followed by the formation of a yellow precipitate. The reaction mixture was stirred in a -11° bath for two days. After warming to 10°, the precipitate was collected by filtration, and was washed alternately with hexanes and ice-cold water. After drying at 45° in vacuo over phosphorus pentoxide, there was obtained 42.12 grams (91% yield) of the title compound as a mixture of (E)- and (Z)-isomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
G Bidan, EM Genies, JF Penneau - Journal of electroanalytical chemistry …, 1989 - Elsevier
… The electropolymerization of 2-propylaniline, when carried out in a very acidic medium (ie NH 4 F, 2.3 HF or aqueous 2 or 3 MH 2 SO 4 ), produces a poly(2-propylaniline) film which is …
Number of citations: 45 www.sciencedirect.com
KT Rim, SJ Kim - Toxicology and Environmental Health Sciences, 2018 - Springer
… ’ health and safe working environments7, so 2-propylaniline and 4-propylaniline, which are … test to assess the carcinogenic potentials of 2-propylaniline and 4-propylaniline. Our work …
Number of citations: 2 link.springer.com
DK Moon, K Osakada, T Maruyama… - Die Makromolekulare …, 1992 - Wiley Online Library
… Poly(2-ethylaniline) and poly(2-propylaniline) with high molecular weights were also … Polymerization of 2-ethylaniline and 2-propylaniline was carried out analogously. The prepared …
Number of citations: 102 onlinelibrary.wiley.com
M Jian, R Prins - Studies in Surface Science and Catalysis, 1998 - Elsevier
… ,2,3,4-tetrahydroquinoline to 2-propylaniline to hydrocarbons are the slowest steps in the HDN … that of 2-propylaniline, which quantitatively explains the low reactivity of 2-propylaniline in …
Number of citations: 13 www.sciencedirect.com
R Bissessur, PKY Liu, W White, SF Scully - Langmuir, 2006 - ACS Publications
… Aniline, 2-ethylaniline, and 2-propylaniline were dissolved in … for the polymerization of 2-propylaniline, which was stirred at … 2-ethylaniline and overnight for 2-propylaniline. The reaction …
Number of citations: 169 pubs.acs.org
RH Fish, JN Michaels, RS Moore, H Heinemann - Journal of catalysis, 1990 - Elsevier
… the reaction network of this catalytic process, quinoline is hydrogenated to 1,2,3,4-tetrahydroquinoline, which subsequently undergoes CN bond hydrogenolysis to form 2-propylaniline …
Number of citations: 47 www.sciencedirect.com
KS Lee, H Abe, JA Reimer, AT Bell - Journal of Catalysis, 1993 - Elsevier
… Quinoline is found to undergo a rapid hydrogenation to form 1,2,3,4,-tetrahydroquinoline, This product then reacts more slowly to form 2-propylaniline, which, in turn. undergoes …
Number of citations: 131 www.sciencedirect.com
Y Miki, Y Sugimoto - Sekiyu Gakkai-Shi (Journal of the Japan Petroleum …, 1998 - osti.gov
… The mass spectra of addition products formed in hydrodenitrogenation of 2-propylaniline, N-… The two major compounds from 2-propylaniline were characterized by MW of 259 and ions …
Number of citations: 0 www.osti.gov
SF Scully, R Bissessur, DC Dahn, G Xie - Solid State Ionics, 2010 - Elsevier
… Aniline along with the substituted anilines, 2-methylaniline, 2-ethylaniline, 2-propylaniline, have been polymerized and intercalated into FeOCl via an in situ polymerization/intercalation …
Number of citations: 23 www.sciencedirect.com
LH Silva, BR da Silva Santos… - Brazilian Journal …, 2021 - ojs.brazilianjournals.com.br
… ) in three concentrations of 2methylaniline and 2-propylaniline (1.07 mmol, 5.49 mmol and … The results showed a higher degree of intercalation process for Poly (2-propylaniline) as …
Number of citations: 2 ojs.brazilianjournals.com.br

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